

Validating the Structure of Methyl 4-benzoylbutyrate: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: Methyl 4-benzoylbutyrate

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In the field of drug discovery and development, unambiguous structural confirmation of synthesized small molecules is a critical step. While 1D NMR spectroscopy provides foundational information, complex molecules often require 2D NMR techniques for complete and accurate structural elucidation. This guide provides a detailed comparison of using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to validate the structure of **Methyl 4-benzoylbutyrate**. We will also discuss alternative validation methods and present the experimental data in a clear, comparative format.

Structural Elucidation of Methyl 4-benzoylbutyrate using 2D NMR

The structure of **Methyl 4-benzoylbutyrate** presents several key features that can be unequivocally confirmed using a combination of 2D NMR experiments. These include the benzoyl group, the butyrate chain, and the methyl ester functionality. The following sections detail the expected correlations in COSY, HSQC, and HMBC spectra that collectively validate the proposed structure.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Methyl 4-benzoylbutyrate**

Atom Number	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
1	-	~173.5
2	2.45 (t)	~33.0
3	2.10 (p)	~18.5
4	3.05 (t)	~35.5
5	-	~199.5
6	-	~136.5
7, 11	7.95 (d)	~128.0
8, 10	7.45 (t)	~128.5
9	7.55 (t)	~133.0
12	3.65 (s)	~51.5

Note: The chemical shifts are predicted based on data from analogous structures and standard NMR chemical shift tables. Actual experimental values may vary slightly.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For **Methyl 4-benzoylbutyrate**, the key correlations will be observed within the butyrate chain.

Table 2: Expected COSY Correlations for **Methyl 4-benzoylbutyrate**

Correlating Protons	Number of Bonds	Expected Cross-Peak
H2 - H3	3	Yes
H3 - H4	3	Yes

This establishes the connectivity of the -CH₂-CH₂-CH₂- fragment of the butyrate chain.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

Table 3: Expected HSQC Correlations for **Methyl 4-benzoylbutyrate**

Proton	Attached Carbon	Expected Cross-Peak
H2	C2	Yes
H3	C3	Yes
H4	C4	Yes
H7, H11	C7, C11	Yes
H8, H10	C8, C10	Yes
H9	C9	Yes
H12	C12	Yes

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most informative for elucidating the overall structure, as it reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different molecular fragments.

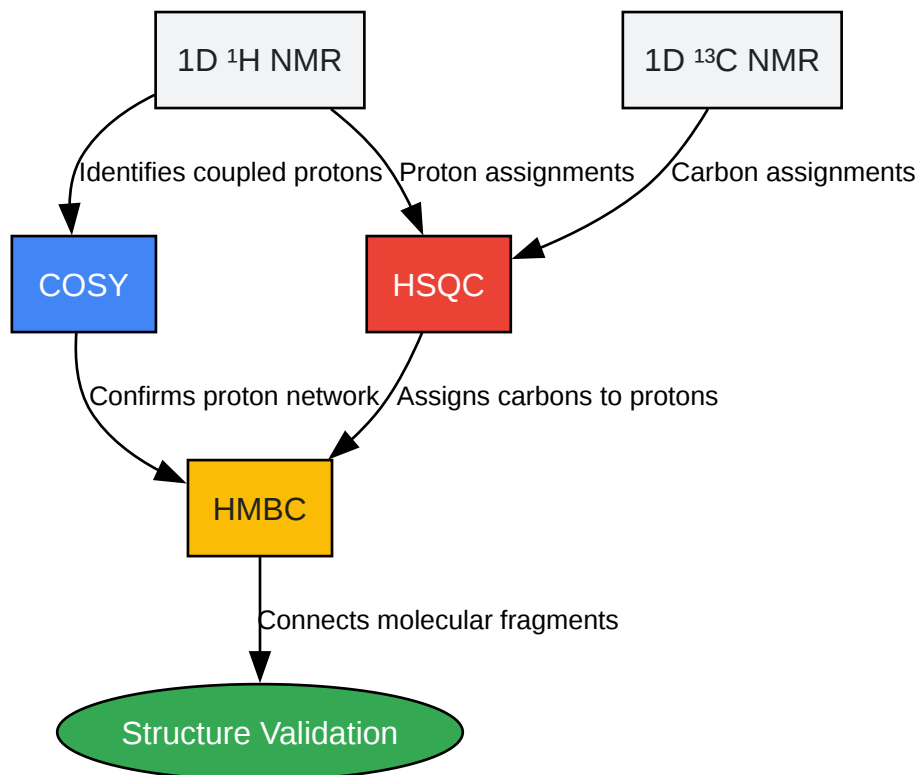
Table 4: Key Expected HMBC Correlations for **Methyl 4-benzoylbutyrate**

Proton	Correlating Carbon(s) (2-3 bonds away)	Structural Information Confirmed
H2	C1, C3, C4	Confirms position adjacent to the ester carbonyl and the butyrate chain.
H4	C2, C3, C5, C6	Confirms position adjacent to the keto carbonyl and links the butyrate chain to the benzoyl group.
H7, H11	C5, C6, C8, C10, C9	Confirms the ortho position on the benzene ring and its connection to the keto carbonyl.
H12	C1	Confirms the methyl group is part of the methyl ester.

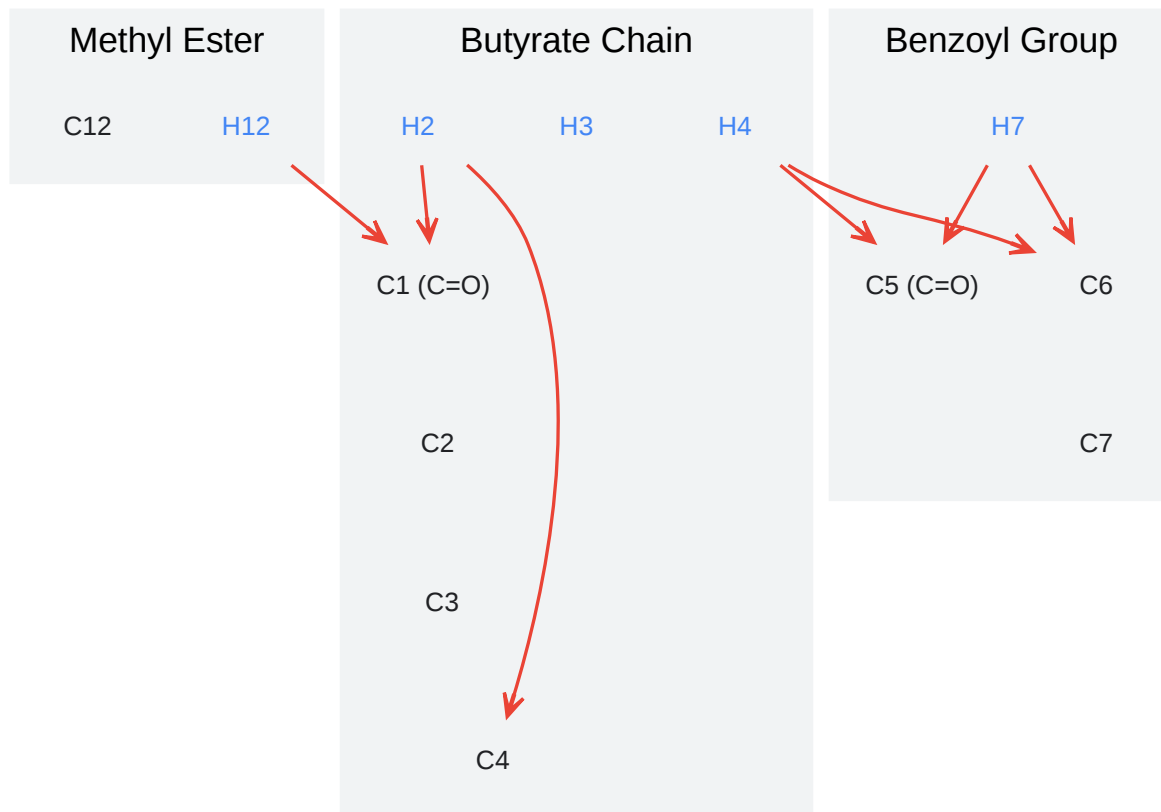
Visualizing the Validation Workflow

The logical progression of using these 2D NMR techniques to confirm the structure can be visualized as follows:

Workflow for 2D NMR Structural Validation



Key HMBC Correlations for Methyl 4-benzoylbutyrate



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